molecular formula C18H12N2O2 B1219731 3-(2-Benzo[cd]indolylamino)benzoic acid

3-(2-Benzo[cd]indolylamino)benzoic acid

Cat. No. B1219731
M. Wt: 288.3 g/mol
InChI Key: WFWFLOQMEVXRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-benzo[cd]indolylamino)benzoic acid is a member of naphthalenes.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid and its metal complex has been studied for its potential in creating new chemical structures. This type of synthesis involving benzoic acid derivatives is crucial for developing new compounds with diverse applications (Jaber, Kyhoiesh, & Jawad, 2021).

Biological and Antimicrobial Activity

  • Research indicates that certain derivatives of 3-hydroxy benzoic acid, which is structurally similar to 3-(2-Benzo[cd]indolylamino)benzoic acid, have shown various biological properties, including antimicrobial, antialgal, and antiviral activities. These findings suggest potential biomedical applications for compounds like 3-(2-Benzo[cd]indolylamino)benzoic acid (Satpute, Gangan, & Shastri, 2018).

Application in Solar Energy

  • A study involving the design of organic dyes for dye-sensitized solar cells (DSSCs) used benzoic acid derivatives as key components. This indicates the potential use of 3-(2-Benzo[cd]indolylamino)benzoic acid in the development of efficient solar energy harvesting technologies (Ferdowsi et al., 2018).

Pharmaceutical Research

  • In pharmaceutical research, benzoic acid is used as a model compound. This indicates the relevance of 3-(2-Benzo[cd]indolylamino)benzoic acid in studying drug stability, solubility, and development of new pharmaceutical formulations (Reschke, Zherikova, Verevkin, & Held, 2016).

Environmental Applications

  • Benzoic acid derivatives have been studied for their role in wastewater treatment, particularly in the removal of toxic compounds. This suggests that 3-(2-Benzo[cd]indolylamino)benzoic acid could potentially be used in environmental remediation processes (Chai & Ji, 2012).

Food Industry

  • Benzoic acid and its derivatives are found naturally in foods and are used as preservatives. This indicates the potential for 3-(2-Benzo[cd]indolylamino)benzoic acid in food science, either as a preservative or in the analysis of food quality (del Olmo, Calzada, & Nuñez, 2017).

properties

Product Name

3-(2-Benzo[cd]indolylamino)benzoic acid

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

3-(benzo[cd]indol-2-ylamino)benzoic acid

InChI

InChI=1S/C18H12N2O2/c21-18(22)12-6-1-7-13(10-12)19-17-14-8-2-4-11-5-3-9-15(20-17)16(11)14/h1-10H,(H,19,20)(H,21,22)

InChI Key

WFWFLOQMEVXRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=NC3=CC=C2)NC4=CC=CC(=C4)C(=O)O

solubility

36.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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